molecular formula C13H16N2O2 B2887204 methyl 5-(1H-benzimidazol-2-yl)pentanoate CAS No. 37905-93-4

methyl 5-(1H-benzimidazol-2-yl)pentanoate

Cat. No. B2887204
CAS RN: 37905-93-4
M. Wt: 232.283
InChI Key: CFASXJUJLWYMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-(1H-benzimidazol-2-yl)pentanoate” is a chemical compound with the molecular formula C13H16N2O2 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “methyl 5-(1H-benzimidazol-2-yl)pentanoate” can be represented by the SMILES notation: COC(CCCCc1nc2ccccc2[nH]1)=O . This indicates that the molecule consists of a benzimidazole ring attached to a pentanoate group via a carbon-carbon bond .


Chemical Reactions Analysis

The chemical reactions involving “methyl 5-(1H-benzimidazol-2-yl)pentanoate” are not explicitly mentioned in the literature. Benzimidazole derivatives are known to participate in a variety of chemical reactions due to their versatile structure .

Scientific Research Applications

Anticancer Agents

Benzimidazole derivatives, including those with a methyl group at the 5(6)-position on the benzimidazole scaffold, have been studied for their potential as anticancer agents . They have shown significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .

Antibacterial Activity

Benzimidazole derivatives have been synthesized and studied for their predicted bioactivity and actual antibacterial activity . Among the synthesized compounds, some showed good predicted activity and were screened for their antibacterial activity against E. coli, S. aureus, K. pneumoniae, and P. aeruginosa bacterial strains .

Antifungal Activity

Benzimidazole is known to have antifungal properties . Therefore, it’s plausible that “methyl 5-(1H-benzimidazol-2-yl)pentanoate” could also have potential applications in antifungal treatments.

Antiviral Activity

Benzimidazole derivatives have been reported to possess antiviral activities . This suggests that “methyl 5-(1H-benzimidazol-2-yl)pentanoate” might also be studied for potential antiviral applications.

Anti-Inflammatory and Analgesic Applications

Benzimidazole has been reported to have anti-inflammatory and analgesic properties . This suggests that “methyl 5-(1H-benzimidazol-2-yl)pentanoate” could potentially be used in the treatment of inflammation and pain.

Anticoagulant Activity

Benzimidazole derivatives have been reported to have anticoagulant activities . This suggests that “methyl 5-(1H-benzimidazol-2-yl)pentanoate” might also be studied for potential anticoagulant applications.

properties

IUPAC Name

methyl 5-(1H-benzimidazol-2-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-17-13(16)9-5-4-8-12-14-10-6-2-3-7-11(10)15-12/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFASXJUJLWYMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-(1H-benzimidazol-2-yl)pentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.